

Thermodynamic properties of indazole carboxylic acids

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Compound of Interest

Compound Name: *3-methyl-1H-indazole-6-carboxylic acid*

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An In-depth Technical Guide to the Thermodynamic Properties of Indazole Carboxylic Acids

Authored by: A Senior Application Scientist

Foreword: The Thermodynamic Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the pursuit of novel therapeutic agents has evolved beyond the simple paradigm of binding affinity. We now operate in an era where a deep, quantitative understanding of the energetic forces governing molecular interactions is not a luxury, but a necessity. The thermodynamic signature of a drug candidate—its unique profile of enthalpic and entropic contributions to target binding—provides profound insights that guide rational design and mitigate late-stage failures.^{[1][2]} This guide is dedicated to a class of compounds that holds significant promise in medicinal chemistry: indazole carboxylic acids.

Indazoles, bicyclic aromatic heterocycles composed of a fused benzene and pyrazole ring, are privileged scaffolds in a multitude of biologically active molecules, including anti-cancer and anti-inflammatory agents.^{[3][4][5][6]} The inclusion of a carboxylic acid functional group further enhances their potential, offering a key interaction point for biological targets and influencing critical physicochemical properties.^{[3][7]} This document provides a comprehensive exploration of the thermodynamic properties of indazole carboxylic acids, offering both foundational knowledge and practical, field-proven experimental protocols for their characterization. Our focus will be on equipping researchers, scientists, and drug development professionals with the

expertise to harness thermodynamic data for the informed advancement of their discovery programs.

Section 1: The Molecular and Thermodynamic Landscape of Indazole Carboxylic Acids

Structural and Tautomeric Considerations

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-indazoles. From a thermodynamic standpoint, the 1H-indazole tautomer is generally the more stable and, therefore, the predominant form.^{[5][8]} This stability is a crucial baseline for all subsequent thermodynamic measurements, as the energy of the ground state dictates the energetic cost of conformational changes and intermolecular interactions.

The Significance of Thermodynamic Profiling

A comprehensive thermodynamic evaluation is vital in the early stages of drug development to guide the optimization of a lead compound.^[9] It allows us to dissect the Gibbs free energy of binding (ΔG) into its constituent enthalpic (ΔH) and entropic (ΔS) components ($\Delta G = \Delta H - T\Delta S$).^[10] This dissection is critical because compounds with identical binding affinities (and thus identical ΔG) can have vastly different thermodynamic drivers.^[9]

- **Enthalpy-Driven Binding (Favorable ΔH):** Often associated with the formation of specific, high-quality interactions such as hydrogen bonds and van der Waals contacts. This is frequently linked to higher specificity and potency.^[11]
- **Entropy-Driven Binding (Favorable ΔS):** Typically results from the release of ordered water molecules from the binding site (the hydrophobic effect) or increased conformational flexibility of the ligand upon binding. While contributing to affinity, a heavily entropy-driven profile can sometimes be associated with poor pharmacokinetics.^[1]

By understanding these underlying forces, medicinal chemists can rationally modify a scaffold like an indazole carboxylic acid to optimize not just its potency, but also its solubility, metabolic stability, and overall drug-like properties.^{[1][11]}

Section 2: Core Thermodynamic Properties of Indazole Carboxylic Acids

This section focuses on the fundamental, measurable thermodynamic properties of indazole carboxylic acids, using the well-characterized 1H-Indazole-3-carboxylic acid as a primary example.

Physicochemical and Solubility Data

Solubility is a cornerstone of a drug's pharmacokinetic profile, directly impacting its absorption and bioavailability. The carboxylic acid moiety generally confers solubility in polar solvents.^[7]

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[3] [7] [12]
Molecular Weight	162.15 g/mol	[3] [12] [13]
Appearance	Off-white to yellow crystalline powder	[3]
pKa (Predicted)	~3.03	[14]
Solubility	Soluble in DMSO, Methanol (Slightly), Ethanol (Slightly, with heat)	[14] [15] [16]

Thermal Properties: Melting Point and Decomposition

The melting point (T_m) of a crystalline solid is a direct indicator of the stability of its crystal lattice. High thermal stability is essential for the formulation and storage of active pharmaceutical ingredients (APIs). For many indazole carboxylic acids, the melting process is accompanied by thermal decomposition.

Property	Value	Source(s)
Melting Point (Tm)	266-270 °C (with decomposition)	[13][16]
262-271 °C	[3]	
268 °C	[12]	
261 °C		

Enthalpy of Formation

The standard molar enthalpy of formation ($\Delta_f H_m^\circ$) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental property used in thermochemical calculations. A study has reported the molar standard enthalpy of formation for several indazole derivatives, providing crucial quantitative data.[17]

Section 3: Experimental Workflows for Thermodynamic Characterization

The trustworthiness of thermodynamic data hinges on robust and well-controlled experimental design. This section details the core methodologies for characterizing the properties discussed above.

Differential Scanning Calorimetry (DSC)

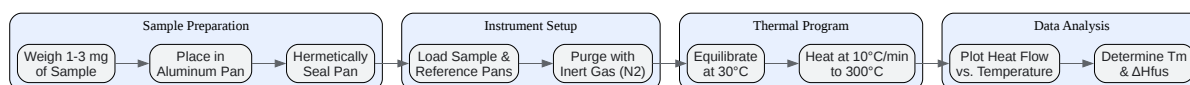
Causality Behind Experimental Choice: DSC is the gold standard for determining the melting point, purity, and polymorphic transitions of a crystalline solid.[18] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference, providing a precise thermal profile of the material.[18][19]

Detailed Experimental Protocol for DSC:

- **Sample Preparation:** Accurately weigh 1-3 mg of the indazole carboxylic acid powder into a clean aluminum DSC pan.

- Encapsulation: Hermetically seal the pan with an aluminum lid. This prevents any loss of sample due to sublimation prior to melting. Prepare an identical empty, sealed pan to serve as the reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.
- Thermal Program:
 - Equilibration: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).
 - Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting/decomposition point (e.g., 300 °C). The choice of heating rate is a balance; slower rates provide better resolution but reduce signal intensity, while faster rates yield stronger signals but may obscure closely occurring thermal events.[18]
 - Isothermal/Cooling (Optional): An optional cooling segment can be included to investigate recrystallization or other reversible transitions.
- Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset temperature or the peak maximum of the endothermic event. The area under the peak corresponds to the enthalpy of fusion (ΔH_{fus}).

Visualization: DSC Experimental Workflow



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Caption: Workflow for Differential Scanning Calorimetry (DSC).

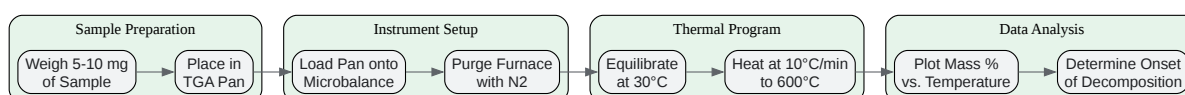
Thermogravimetric Analysis (TGA)

Causality Behind Experimental Choice: TGA is essential for assessing thermal stability and decomposition pathways. It provides quantitative information on mass loss as a function of temperature, which is critical for determining the upper-temperature limit for storage and handling of the API.^{[20][21]} The decomposition of the carboxylic acid group is a key event that can be monitored with this technique.^{[22][23]}

Detailed Experimental Protocol for TGA:

- **Sample Preparation:** Accurately weigh a slightly larger amount of sample (e.g., 5-10 mg) into a ceramic or platinum TGA pan. The larger mass ensures that mass loss events are clearly detectable.
- **Instrument Setup:** Place the sample pan onto the TGA's sensitive microbalance. Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min) to prevent oxidative decomposition.
- **Thermal Program:**
 - **Equilibration:** Equilibrate the furnace at ambient temperature (e.g., 30 °C).
 - **Heating Ramp:** Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where all decomposition is complete (e.g., 600 °C).
- **Data Analysis:** The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of a mass loss step indicates the beginning of decomposition. The derivative of this curve (DTG) can be plotted to more clearly identify the temperature of the maximum rate of mass loss.^[21]

Visualization: TGA Experimental Workflow



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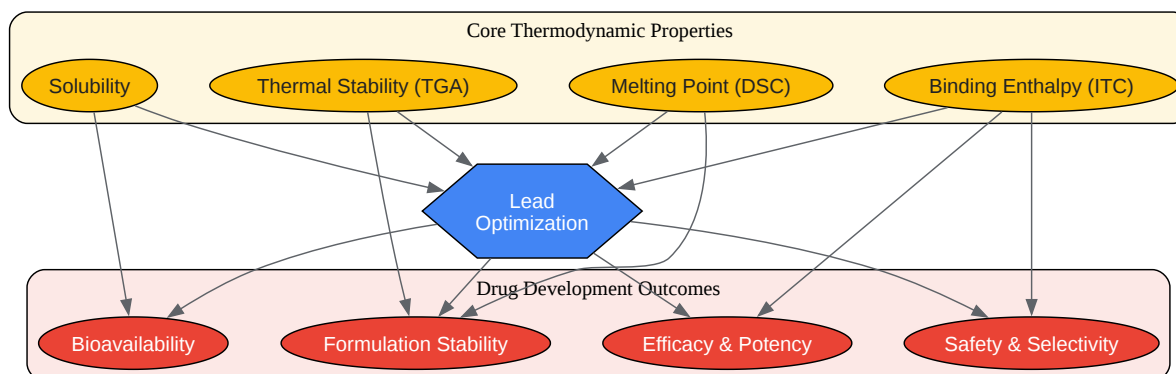
Caption: Workflow for Thermogravimetric Analysis (TGA).

Section 4: Synthesis and Conclusion: Integrating Thermodynamics into the Discovery Pipeline

The thermodynamic properties of an indazole carboxylic acid are not isolated data points; they are interconnected indicators of the compound's potential as a drug candidate. A high melting point suggests good solid-state stability, while solubility data informs formulation strategies. Thermal stability analysis defines the compound's operational limits.

By systematically applying the methodologies described herein, research teams can build a robust thermodynamic profile for their lead compounds. This data, when integrated with structural biology and functional assays, creates a powerful, multi-parameter approach to lead optimization. It allows for the selection of candidates with not only high affinity but also a favorable energetic balance and the physicochemical properties required for successful clinical development.

Visualization: The Role of Thermodynamics in Drug Development



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Caption: The influence of thermodynamics on drug development.

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